N-(tert-butyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide
Description
N-(tert-butyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a tert-butyl carboxamide group and a 4-(1H-imidazol-1-yl)phenyl moiety.
Properties
IUPAC Name |
N-tert-butyl-3-(4-imidazol-1-ylphenyl)pyrazole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-17(2,3)19-16(23)22-10-8-15(20-22)13-4-6-14(7-5-13)21-11-9-18-12-21/h4-12H,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDUQJNWSRBUNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1C=CC(=N1)C2=CC=C(C=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities. They are known to interact with various targets, including enzymes and receptors, leading to their diverse biological effects.
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds with key amino acids in the target proteins. This interaction can lead to changes in the conformation or activity of the target, resulting in the observed biological effects.
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their diverse target interactions. These can include pathways involved in inflammation, tumor growth, diabetes, allergies, and many others.
Pharmacokinetics
Imidazole compounds are generally known to be highly soluble in water and other polar solvents. This solubility can influence their absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to good bioavailability.
Result of Action
Given the broad range of biological activities of imidazole derivatives, the effects can be expected to be diverse, depending on the specific targets and pathways affected.
Action Environment
The action of N-tert-butyl-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the imidazole ring, potentially influencing its interaction with targets. Additionally, the presence of other molecules in the environment can affect the compound’s solubility and stability, potentially influencing its bioavailability and efficacy.
Comparison with Similar Compounds
Factor Xa Inhibitor Analogs
The compound N-[4-(1H-imidazol-1-yl)-2-fluorophenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide () differs by:
- A trifluoromethyl group at the pyrazole C3 position (vs. tert-butyl in the target compound).
- A fluorine atom on the phenyl ring (absent in the target compound).
- Biological Activity : The trifluoromethyl group enhances lipophilicity and binding affinity to Factor Xa, a critical enzyme in coagulation. The target compound’s tert-butyl group may prioritize metabolic stability over potency in this context .
EcR/USP Receptor-Targeting Pyrazole Amides
Compounds such as N-(3-methoxyphenyl)-3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxamide (6e) and N-(4-tert-butylphenyl)-3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxamide (6i) () share the tert-butyl-pyrazole-carboxamide backbone but lack the imidazole-phenyl moiety. Instead, they feature methoxy or aryl substituents, optimizing interactions with insect ecdysone receptors (EcR/USP).
Imidazole Derivatives with Tert-Butyl Groups
lists imidazole derivatives like 4-[(N,N-diethylamino)carbonyl]-5-[(tert-butoxyglycyl)carbonyl]-1H-imidazole (5{10}), which incorporate tert-butoxyglycyl groups. Unlike the target compound, these derivatives focus on peptide-like structures with dual carbonyl functionalities, likely for protease inhibition or substrate mimicry. The absence of a pyrazole ring in these analogs limits direct pharmacological comparisons but underscores the versatility of tert-butyl groups in modulating solubility and stability .
Structural and Functional Implications
Q & A
Basic Research Questions
What synthetic strategies are commonly employed to prepare N-(tert-butyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step routes, including:
- Coupling reactions : For example, Suzuki-Miyaura cross-coupling to attach the imidazole-phenyl group to the pyrazole core .
- Carboxamide formation : Using tert-butyl isocyanate or chloroformate derivatives to introduce the carboxamide group under basic conditions (e.g., triethylamine) .
- Optimization : Reaction temperature (e.g., 60–80°C for coupling), solvent choice (e.g., DMF or THF for polar intermediates), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) significantly impact yield and purity. Column chromatography (EtOAc/hexane gradients) or recrystallization is used for purification .
Which spectroscopic and analytical techniques are critical for confirming the compound’s structural identity and purity?
- NMR :
- IR : Stretching frequencies at ~1680 cm⁻¹ (C=O of carboxamide) and ~3100 cm⁻¹ (imidazole C-H) .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matches the theoretical mass (e.g., m/z 354.18 for C₁₈H₂₁N₅O) .
What in vitro assays are recommended for preliminary evaluation of biological activity?
- Enzyme inhibition assays : For kinase or protease targets (e.g., Factor Xa inhibition, as seen in structurally related pyrazole carboxamides ).
- Cell viability assays : Use cancer cell lines (e.g., MCF-7 or HepG2) to assess antiproliferative effects via MTT or ATP-luminescence .
- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target interactions .
Advanced Research Questions
How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic profile?
- Lipophilicity : The tert-butyl group enhances membrane permeability but may reduce solubility; replacing it with a polar substituent (e.g., -OH or -NH₂) balances these properties .
- Metabolic stability : The imidazole ring is prone to CYP450 oxidation. Introducing electron-withdrawing groups (e.g., -F) or replacing imidazole with triazole improves metabolic half-life .
- Bioavailability : Co-crystallization with cyclodextrins or formulation as a hydrochloride salt enhances oral absorption .
What computational approaches are effective in predicting target binding modes and affinity?
- Molecular docking : AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., BTK or Factor Xa). Key residues (e.g., Lys218 in Factor Xa) form hydrogen bonds with the carboxamide group .
- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess binding stability over 100 ns trajectories. RMSD <2 Å indicates stable ligand-target complexes .
- Free energy calculations : MM/GBSA or MM/PBSA to estimate ΔG binding, correlating with experimental IC₅₀ values .
How can discrepancies in biological activity data across experimental models be resolved?
- Assay conditions : Variability in pH, serum content, or incubation time (e.g., 48 vs. 72 hours) alters cytotoxicity results. Standardize protocols using CLSI guidelines .
- Cell line specificity : Genetic differences (e.g., p53 status) affect compound sensitivity. Validate findings across >3 cell lines .
- Data normalization : Use Z-score or percent inhibition relative to positive/negative controls to minimize batch effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
